1-(2,3-ジフルオロフェニル)エタノール

概要

説明

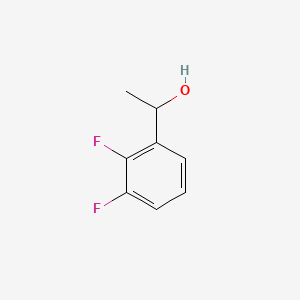

1-(2,3-Difluorophenyl)ethanol is an organic compound with the molecular formula C8H8F2O. It is a colorless liquid that is used in various chemical and pharmaceutical applications. The presence of two fluorine atoms on the phenyl ring makes this compound unique and contributes to its distinct chemical properties.

科学的研究の応用

1-(2,3-Difluorophenyl)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It serves as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

Target of Action

1-(2,3-Difluorophenyl)ethanol is a key chiral intermediate for the synthesis of Ticagrelor , an effective treatment for acute coronary syndromes . The primary target of this compound is the NADPH-dependent carbonyl reductase , which is responsible for the enantioselective reduction of the ketone precursor .

Mode of Action

The compound interacts with its target, the NADPH-dependent carbonyl reductase, to catalyze the reduction of the ketone precursor . This interaction results in the production of the chiral alcohol with excellent stereoselectivity .

Biochemical Pathways

The biochemical pathway primarily affected by 1-(2,3-Difluorophenyl)ethanol is the reduction of the ketone precursor . This process is part of the larger metabolic pathway involved in the synthesis of Ticagrelor . The downstream effects of this pathway include the production of Ticagrelor, a potent antiplatelet medication .

Pharmacokinetics

It’s known that the compound is used as an intermediate in the synthesis of ticagrelor , suggesting that its bioavailability and ADME properties would be largely determined by the subsequent steps in the synthesis process.

Result of Action

The result of the action of 1-(2,3-Difluorophenyl)ethanol is the production of a key intermediate for Ticagrelor . This contributes to the overall efficacy of Ticagrelor as an antiplatelet medication .

Action Environment

The action of 1-(2,3-Difluorophenyl)ethanol is influenced by various environmental factors. For instance, the enzymatic activity of the NADPH-dependent carbonyl reductase can be affected by factors such as temperature and pH . Additionally, the stability of the compound may be influenced by storage conditions .

生化学分析

Biochemical Properties

They can interact with multiple receptors, which could be helpful in developing new useful derivatives .

Cellular Effects

Research on similar compounds suggests that they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that they can have long-term effects on cellular function observed in in vitro or in vivo studies .

準備方法

Synthetic Routes and Reaction Conditions: 1-(2,3-Difluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2,3-difluoroacetophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 1-(2,3-difluorophenyl)ethanol often involves catalytic hydrogenation of 2,3-difluoroacetophenone. This method uses a metal catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature. This process is efficient and scalable, making it suitable for large-scale production .

化学反応の分析

Types of Reactions: 1-(2,3-Difluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 2,3-difluorophenylacetaldehyde using oxidizing agents like pyridinium chlorochromate.

Reduction: The compound can be further reduced to 2,3-difluorophenylethane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products:

Oxidation: 2,3-Difluorophenylacetaldehyde.

Reduction: 2,3-Difluorophenylethane.

Substitution: 2,3-Difluorophenyl chloride.

類似化合物との比較

- 1-(2,4-Difluorophenyl)ethanol

- 1-(2,6-Difluorophenyl)ethanol

- 1-(3,4-Difluorophenyl)ethanol

Comparison: 1-(2,3-Difluorophenyl)ethanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, 1-(2,3-difluorophenyl)ethanol may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

特性

IUPAC Name |

1-(2,3-difluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMIWBJLOWDKSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703325 | |

| Record name | 1-(2,3-Difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228690-56-9 | |

| Record name | 1-(2,3-Difluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-b]pyridin-2-ol](/img/structure/B567968.png)

![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567969.png)

![3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride](/img/structure/B567974.png)

![3-[[(9R)-6'-Methoxycinchonan-9-yl]aMino]-4-[[4-(trifluoroMethyl)phenyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B567979.png)